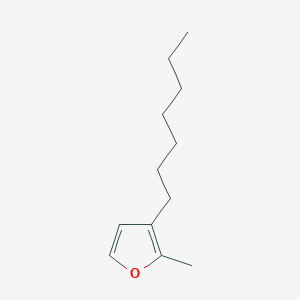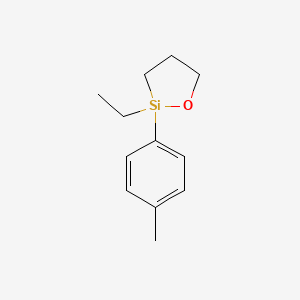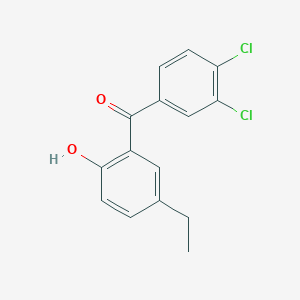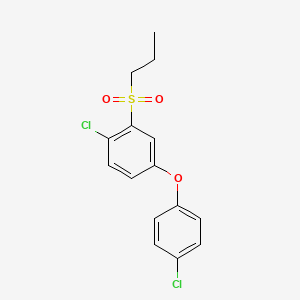
3-Heptyl-2-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyl-2-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The structure of this compound includes a heptyl group attached to the third carbon and a methyl group attached to the second carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-2-methylfuran can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with heptyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, followed by the addition of the heptyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach the heptyl group to the furan ring efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Heptyl-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
3-Heptyl-2-methylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-Heptyl-2-methylfuran involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence oxidative stress pathways and exhibit antimicrobial activity through membrane disruption .
Comparison with Similar Compounds
2-Methylfuran: A simpler furan derivative with a methyl group at the second carbon.
3-Heptylfuran: A furan derivative with a heptyl group at the third carbon.
2,5-Dimethylfuran: A furan derivative with methyl groups at the second and fifth carbons.
Uniqueness: 3-Heptyl-2-methylfuran is unique due to the presence of both a heptyl and a methyl group on the furan ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61215-80-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-heptyl-2-methylfuran |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-12-9-10-13-11(12)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
HMXDBNPBTYJRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(OC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)



![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


